
Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a quinoxaline core with a phenyl group attached at the 2-position and hydrogen atoms at the 5, 6, 7, and 8 positions, making it a tetrahydro derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- typically involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of 1,2-diaminobenzene with benzil under acidic conditions to form the quinoxaline core. The tetrahydro derivative can be obtained by hydrogenation of the quinoxaline ring using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production of quinoxaline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction of the quinoxaline ring can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogenation using Pd/C or other metal catalysts under hydrogen gas.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acid, while substitution reactions can produce various alkyl or aryl-substituted quinoxaline derivatives .
Scientific Research Applications
Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors
Mechanism of Action
The mechanism of action of quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- can be compared with other similar compounds such as quinoline, quinazoline, and phthalazine. These compounds share a similar heterocyclic structure but differ in their specific functional groups and biological activities. For example:
Quinoline: Known for its antimalarial and antibacterial properties.
Quinazoline: Used in the development of anticancer drugs.
Phthalazine: Investigated for its potential as an anti-inflammatory and antitumor agent
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.
Properties
CAS No. |
173539-54-3 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroquinoxaline |
InChI |
InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
QCINCYRRJACZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


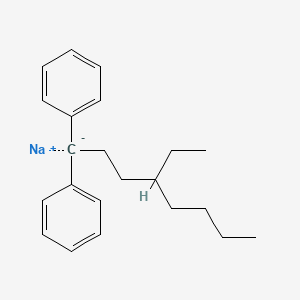

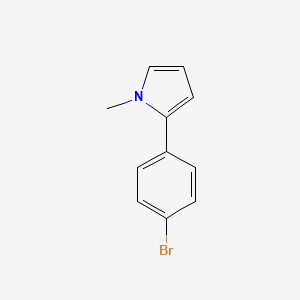


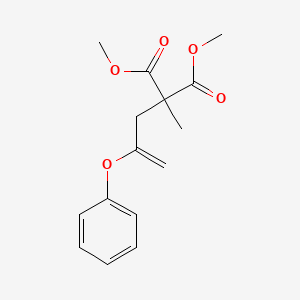
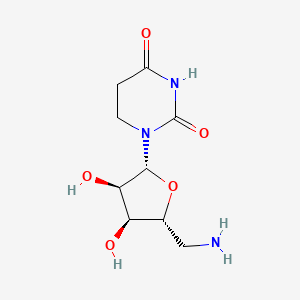
![3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine](/img/structure/B14259176.png)

![N-[5-[bis(2-methoxyethyl)amino]-2-[(4,6-dibromo-2-methyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide](/img/structure/B14259197.png)
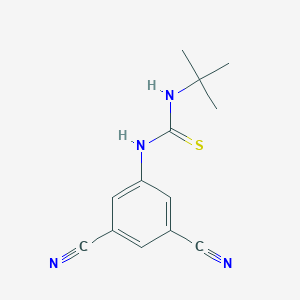
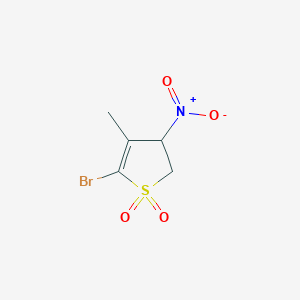
![2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol](/img/structure/B14259214.png)

